molecular formula C7H6BrN3O B6232575 2-azido-4-bromo-1-methoxybenzene CAS No. 137345-98-3

2-azido-4-bromo-1-methoxybenzene

Cat. No.: B6232575
CAS No.: 137345-98-3
M. Wt: 228
InChI Key:
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Description

2-azido-4-bromo-1-methoxybenzene is a chemical compound with the molecular formula C7H6BrN3O. It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-bromo-1-methoxybenzene typically involves the following steps:

    Bromination: The starting material, 4-methoxyaniline, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid to yield 4-bromo-1-methoxyaniline.

    Diazotization: The 4-bromo-1-methoxyaniline is then subjected to diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.

    Azidation: Finally, the diazonium salt is treated with sodium azide (NaN3) to replace the diazonium group with an azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-azido-4-bromo-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).

    Cycloaddition: Alkynes or alkenes, copper(I) catalysts.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substituted Benzene Derivatives: Various substituted benzene derivatives can be formed depending on the nucleophile used in substitution reactions.

    Triazoles: Cycloaddition reactions yield triazole derivatives.

    Amines: Reduction reactions convert the azido group to an amine group.

Scientific Research Applications

2-azido-4-bromo-1-methoxybenzene has several scientific research applications, including:

    Materials Science: Used in the synthesis of advanced materials with unique properties.

    Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Nanotechnology: Utilized in the preparation of nanomaterials and nanocomposites.

    Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 2-azido-4-bromo-1-methoxybenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound’s reactivity makes it useful in click chemistry, where it can be used to label and track biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but lacks the azido group.

    2-Bromoanisole: Similar structure but lacks the azido group and has the bromo group in a different position.

    1-Azido-4-methoxybenzene: Similar structure but lacks the bromo group

Uniqueness

2-azido-4-bromo-1-methoxybenzene is unique due to the presence of both azido and bromo groups on the benzene ring. This combination of functional groups allows for diverse reactivity and makes it valuable in various synthetic applications. The azido group enables cycloaddition reactions, while the bromo group can participate in substitution reactions, providing a versatile platform for chemical modifications .

Properties

CAS No.

137345-98-3

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

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